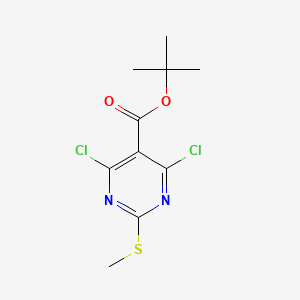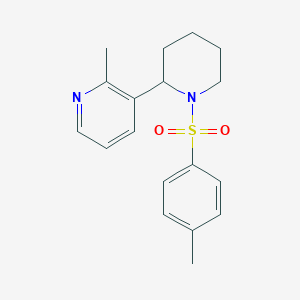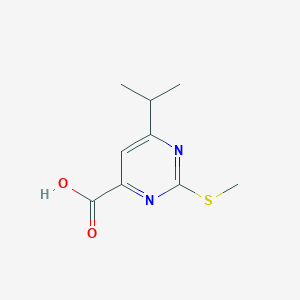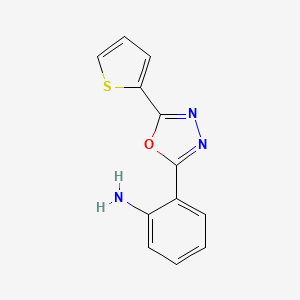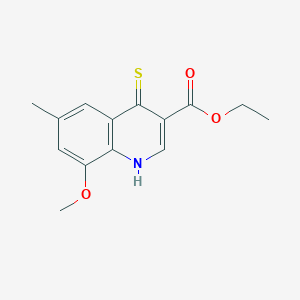
Methyl 3-(3-bromophenyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-bromophenyl)picolinate is an organic compound with the molecular formula C13H10BrNO2 It is a derivative of picolinic acid, where the methyl ester group is attached to the nitrogen atom of the pyridine ring, and a bromophenyl group is attached to the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(3-bromophenyl)picolinate can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. In this method, 3-bromophenylboronic acid is coupled with methyl 3-pyridinecarboxylate in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-bromophenyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Methyl 3-(3-bromophenyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it valuable in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features may allow it to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3-(3-bromophenyl)picolinate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromophenyl group and the picolinate moiety can contribute to binding interactions with target molecules, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(3-bromophenyl)propionate: Similar structure but with a propionate group instead of a picolinate group.
3-Methylpyridine (3-Picoline): A positional isomer of methylpyridine with different substitution patterns.
Picolinic Acid: The parent compound with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 3-(3-bromophenyl)picolinate is unique due to the presence of both the bromophenyl and picolinate groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C13H10BrNO2 |
|---|---|
Poids moléculaire |
292.13 g/mol |
Nom IUPAC |
methyl 3-(3-bromophenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H10BrNO2/c1-17-13(16)12-11(6-3-7-15-12)9-4-2-5-10(14)8-9/h2-8H,1H3 |
Clé InChI |
KRPMGNLODCGKEQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC=N1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


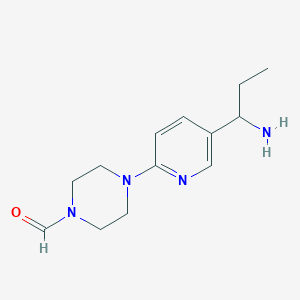

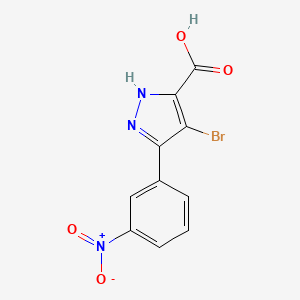
![4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11808860.png)

